Cas no 96-88-8 (Mepivacaine)

Mepivacaine structure
Mepivacaine structure
Product Name:Mepivacaine
CAS 번호:96-88-8
MF:C15H22N2O
메가와트:246.347983837128
MDL:MFCD00243006
CID:805619
PubChem ID:4062
Update Time:2025-05-27

Mepivacaine 화학적 및 물리적 성질

이름 및 식별자

    • N-(2,6-Dimethylphenyl)-1-methylpiperidine-2-carboxamide
    • 2-Piperidinecarboxamide,N-(2,6-dimethylphenyl)-1-methyl-
    • Mepivacaine
    • Carbocaine
    • DL-Mepivacaine
    • Scandicain
    • Scandicaine
    • Mepivacaina
    • Mepivacainum
    • Mepicaine
    • Polocaine
    • Mepivicaine
    • Mepivacainum [INN-Latin]
    • Mepivacaina [INN-Spanish]
    • (+-)-1-Methyl-2',6'-pipecoloxylidide
    • Mepivacaine [INN:BAN]
    • N-(2,6-Dimethylphenyl)-1-methyl-2-piperidinecarboxamide
    • 1-METHYL-2',6'-PIPECOLOXYLIDIDE
    • 2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-1-methyl-
    • N-Methyl-2-pipecolic acid, 2,6-xylidide
    • 2',6'-Pipec
    • 2′,6′-Pipecoloxylidide, 1-methyl- (6CI, 8CI)
    • N-(2,6-Dimethylphenyl)-1-methyl-2-piperidinecarboxamide (ACI)
    • (±)-Mepivacaine
    • 1-Methyl-2′,6′-pipecoloxylidide
    • DL
    • APF 135
    • Carbocain
    • Carbocaine-V
    • MepiSV
    • MeSH ID: D008619
    • Scandinibsa
    • Tevacaine
    • BSPBio_003297
    • Scandicane
    • DTXCID803259
    • NCGC00018284-06
    • AB00053769_13
    • KBio1_001914
    • MEPIVACAINE [VANDF]
    • EN300-7359348
    • KBio2_004528
    • 2',6'-Pipecoloxylidide, 1-methyl-
    • Spectrum3_001629
    • Mepivacaine, 1mg/ml in Methanol
    • Carboplyin Dental
    • BRD-A03216249-003-12-8
    • Mepivacaina (INN-Spanish)
    • SBI-0052814.P002
    • Spectrum2_001656
    • AKOS015889304
    • KBio3_002517
    • Mepivacainum (INN-Latin)
    • s5392
    • DivK1c_006970
    • EINECS 202-543-0
    • BDBM50417964
    • (.+/-.)-Mepivacaine
    • N-Methylhexahydro-2-picolinic acid, 2,6-dimethylanilide
    • HY-B0517
    • SCHEMBL25314
    • (+/-)-Mepivacaine
    • Epitope ID:122686
    • Carboplyin Dental (TN)
    • BRD-A03216249-003-23-5
    • KBioGR_001092
    • CHEBI:6759
    • DB-343491
    • Q416760
    • MEPIVACAINE [WHO-DD]
    • GTPL7224
    • N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboximidic acid
    • SpecPlus_000874
    • N-Methyl-2-pipecolic acid, 2,6-dimethylanilide
    • KBioSS_001960
    • N-(2,6-Dimethylphenyl)-1-methyl-2-piperidinecarboxamide #
    • Q-100290
    • N01BB03
    • DB00961
    • DTXSID9023259
    • NCGC00018284-05
    • Mepivacaine (INN)
    • (.+/-.)-1-Methyl-2',6'-pipecoloxylidide
    • C07528
    • BRD-A03216249-003-02-9
    • NCGC00018284-03
    • AB00053769_12
    • (+/-)-1-METHYL-2',6'-PIPECOLOXYLIDIDE
    • Spectrum_001480
    • HMS3886E04
    • MLS006011662
    • AC-9857
    • 2-PIPERIDINECARBOXAMIDE, N-(2,6-DIMETHYLPHENYL)-1-METHYL-, (+/-)-
    • D08181
    • FS-3679
    • CCG-266926
    • KBio2_007096
    • NS00000534
    • Mepihexal
    • N-(2 pound not6-Dimethylphenyl)-1-methylpiperidine-2-carboxamide
    • CS-0009492
    • KBio2_001960
    • Spectrum5_001354
    • 5-22-01-00223 (Beilstein Handbook Reference)
    • UNII-B6E06QE59J
    • CHEMBL1087
    • MEPIVACAINE [MI]
    • NCGC00089774-02
    • BRD-A03216249-003-24-3
    • NCGC00018284-02
    • SMR004703413
    • APF-135
    • S-Ropivacaine Mesylate
    • Spectrum4_000596
    • SPBio_001811
    • MEPIVACAINE [INN]
    • Z1741980843
    • B6E06QE59J
    • 22801-44-1
    • 96-88-8
    • MFCD00243006
    • BRN 0211230
    • MDL: MFCD00243006
    • 인치: 1S/C15H22N2O/c1-11-7-6-8-12(2)14(11)16-15(18)13-9-4-5-10-17(13)3/h6-8,13H,4-5,9-10H2,1-3H3,(H,16,18)
    • InChIKey: INWLQCZOYSRPNW-UHFFFAOYSA-N
    • 미소: O=C(C1CCCCN1C)NC1C(C)=CC=CC=1C

계산된 속성

  • 정밀분자량: 246.173213330g/mol
  • 동위원소 질량: 246.173213330g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 18
  • 회전 가능한 화학 키 수량: 2
  • 복잡도: 282
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 1
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 1.9
  • 토폴로지 분자 극성 표면적: 32.299

실험적 성질

  • 색과 성상: Powder
  • 밀도: 0.9978 (rough estimate)
  • 융해점: 150-151°
  • 비등점: 389.35°C (rough estimate)
  • 굴절률: 1.6280 (estimate)
  • LogP: 2.2

Mepivacaine 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
Alichem
A129007521-25g
N-(2,6-Dimethylphenyl)-1-methylpiperidine-2-carboxamide
96-88-8 97%
25g
$203.84 2022-03-30
Alichem
A129007521-100g
N-(2,6-Dimethylphenyl)-1-methylpiperidine-2-carboxamide
96-88-8 97%
100g
$498.78 2022-03-30
Fluorochem
227792-1g
N-(2,6-Dimethylphenyl)-1-methylpiperidine-2-carboxamide
96-88-8 95%
1g
£10.00 2022-02-28
Fluorochem
227792-5g
N-(2,6-Dimethylphenyl)-1-methylpiperidine-2-carboxamide
96-88-8 95%
5g
£32.00 2022-02-28
Fluorochem
227792-25g
N-(2,6-Dimethylphenyl)-1-methylpiperidine-2-carboxamide
96-88-8 95%
25g
£113.00 2022-02-28
Fluorochem
227792-100g
N-(2,6-Dimethylphenyl)-1-methylpiperidine-2-carboxamide
96-88-8 95%
100g
£300.00 2022-02-28
S e l l e c k ZHONG GUO
S5392-25mg
Mepivacaine
96-88-8 98%
25mg
¥794.84 2023-09-15
ChemScence
CS-0009492-500mg
Mepivacaine
96-88-8 ≥98.0%
500mg
$80.0 2022-04-26
Chemenu
CM179767-100g
N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide
96-88-8 97%
100g
$224 2021-08-05
TRC
M225078-100mg
Mepivacaine
96-88-8
100mg
$ 59.00 2023-09-07

Mepivacaine 합성 방법

합성 방법 1

반응 조건
참조
Kinetics of one-step mepivacaine synthesis on polymers containing Pd-nanoparticles
Abdullaev, M. G., Pharmaceutical Chemistry Journal, 2019, 52(10), 865-867

합성 방법 2

반응 조건
참조
An efficient and practical synthesis of ropivacaine hydrochloride under ultrasound irradiation
Li, Sai; Meng, Wenqi; Fu, Xiaobin; Liu, Li; Zhang, Jingzheng; et al, Latin American Journal of Pharmacy, 2013, 32(8), 1258-1262

합성 방법 3

반응 조건
1.1 Reagents: Acetic acid ,  Hydrogen Catalysts: Palladium Solvents: Methanol ;  70 °C
참조
Synthesis of Mepivacaine and Its Analogues by a Continuous-Flow Tandem Hydrogenation/Reductive Amination Strategy
Suveges, Nicolas S.; de Souza, Rodrigo O. M. A.; Gutmann, Bernhard ; Kappe, C. Oliver, European Journal of Organic Chemistry, 2017, 2017(44), 6511-6517

합성 방법 4

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
참조
Optical isomers of mepivacaine and bupivacaine
Tullar, Benjamin F., Journal of Medicinal Chemistry, 1971, 14(9), 891-2

합성 방법 5

반응 조건
참조
Flow Chemistry Supporting Access to Drugs in Developing Countries
Sagandira, Cloudius R.; Watts, Paul, Topics in Medicinal Chemistry, 2021, 38, 391-419

합성 방법 6

반응 조건
참조
Preparation of lidocaine, bipuvacaine, mepivacaine, trimecaine, and pyromecaine by reductive acylation on palladium catalysts
Abdullaev, M. G.; Klyuev, M. V.; Abdullaeva, Z. Sh.; Kurbanov, B. K.; Idrisova, A. N., Pharmaceutical Chemistry Journal, 2008, 42(6), 357-359

합성 방법 7

반응 조건
1.1 Reagents: Oxygen ;  42 h, rt
1.2 Solvents: Methanol ;  12 h, 60 °C
참조
Radical Fixation of Functionalized Carbon Resources: α-sp3C-H Carbamoylation of Tertiary Amines with Aryl Isocyanates
Yoshimitsu, Takehiko; Matsuda, Kenichi; Nagaoka, Hiroto; Tsukamoto, Koji; Tanaka, Tetsuaki, Organic Letters, 2007, 9(24), 5115-5118

Mepivacaine Raw materials

Mepivacaine Preparation Products

Mepivacaine 관련 문헌

추천 공급업체
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Changzhou Guanjia Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Changzhou Guanjia Chemical Co., Ltd
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Yunnanjiuzhen
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Yunnanjiuzhen